1,4-Phenylenebis(methylene)selenocyanate 1,4-Phenylenebis(methylene)selenocyanate
Brand Name: Vulcanchem
CAS No.: 85539-83-9
VCID: VC1601005
InChI: InChI=1S/C10H8N2Se2/c11-7-13-5-9-1-2-10(4-3-9)6-14-8-12/h1-4H,5-6H2
SMILES: C1=CC(=CC=C1C[Se]C#N)C[Se]C#N
Molecular Formula: C10H8N2Se2
Molecular Weight: 314.1 g/mol

1,4-Phenylenebis(methylene)selenocyanate

CAS No.: 85539-83-9

Cat. No.: VC1601005

Molecular Formula: C10H8N2Se2

Molecular Weight: 314.1 g/mol

* For research use only. Not for human or veterinary use.

1,4-Phenylenebis(methylene)selenocyanate - 85539-83-9

Specification

CAS No. 85539-83-9
Molecular Formula C10H8N2Se2
Molecular Weight 314.1 g/mol
IUPAC Name [4-(selenocyanatomethyl)phenyl]methyl selenocyanate
Standard InChI InChI=1S/C10H8N2Se2/c11-7-13-5-9-1-2-10(4-3-9)6-14-8-12/h1-4H,5-6H2
Standard InChI Key QFTBWTJGZHUOAW-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C[Se]C#N)C[Se]C#N
Canonical SMILES C1=CC(=CC=C1C[Se]C#N)C[Se]C#N

Introduction

1,4-Phenylenebis(methylene)selenocyanate (CAS 85539-83-9) is a synthetic organoselenium compound with demonstrated chemopreventive properties against multiple cancer types. This aromatic selenium derivative exhibits unique molecular interactions and metabolic pathways that make it a subject of significant pharmacological interest.

Synthesis and Metabolism

The compound is synthesized through nucleophilic substitution between α,α-dibromo-p-xylene and potassium selenocyanate, achieving 80% yield . Key metabolic characteristics include:

  • Rapid absorption following oral administration in rats

  • Primary excretion via feces (70%) and urine (30%) within 48 hours

  • Forms tetraselenocyclophane (TSC) as a major metabolite

Chemopreventive Mechanisms

Enzymatic Modulation

  • Glutathione S-transferase (GST): Increases activity by 40-60% in hepatic and oral tissues

  • Quinone reductase: Elevates hepatic activity by 35% while reducing lingual activity

  • Phase II detoxification enzymes: Upregulates multiple isoforms through Nrf2 pathway activation

Genetic and Epigenetic Effects

  • Reduces 4-nitroquinoline-N-oxide-induced mutagenesis by 15-30% in rat tongue epithelium

  • Suppresses p53 protein overexpression by 45-90% in carcinogen-exposed tissues

  • Inhibits Akt phosphorylation and androgen receptor signaling in prostate cancer cells

Preclinical Efficacy

Cancer ModelDose (ppm Se)Efficacy (%)Key Findings
Oral squamous cell15100Complete inhibition of tongue carcinomas
Colon adenocarcinoma568Reduced tumor multiplicity
Prostate cancer10 μMIC₅₀=7.0Induces apoptosis via caspase-3 activation
Lung carcinogenesis2075Suppresses NF-κB and COX-2 pathways

Comparative Pharmacodynamics

In prostate cancer models:

  • p-XSC (10 μM): Causes 5.8-fold apoptosis increase within 24 hours

  • Selenomethionine (100 μM): No significant apoptosis induction
    The compound's para-xylene backbone enhances tissue specificity compared to aliphatic selenium analogs .

Toxicity Profile

  • Maximum tolerated dose: 25 ppm Se in rodents

  • No observed hematological toxicity below 15 ppm

  • Selective accumulation in epithelial tissues minimizes systemic exposure

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator